3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one
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Overview
Description
3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[45]decan-2-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a ketone under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the spirocyclic core.
Attachment of the dipropylaminoethyl side chain: This can be done through a reductive amination reaction, where the amine group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Diethylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one
- 3-[2-(Dimethylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one
Uniqueness
3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one is unique due to its specific dipropylaminoethyl side chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
92404-96-1 |
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Molecular Formula |
C22H34N2O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[2-(dipropylamino)ethyl]-3-pyridin-2-yl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H34N2O2/c1-3-15-24(16-4-2)17-13-22(19-10-6-9-14-23-19)18-21(26-20(22)25)11-7-5-8-12-21/h6,9-10,14H,3-5,7-8,11-13,15-18H2,1-2H3 |
InChI Key |
KVVVROPZVHEJDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1(CC2(CCCCC2)OC1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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